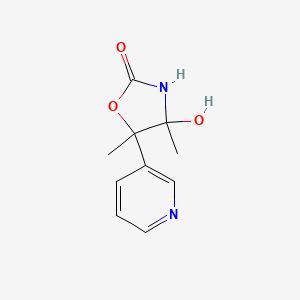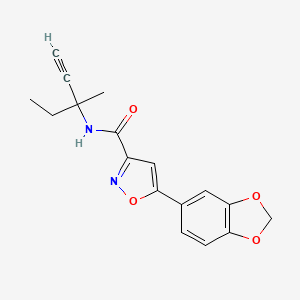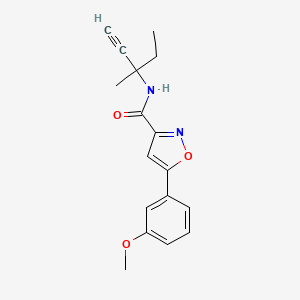![molecular formula C13H10BrN3O3 B4328871 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether](/img/structure/B4328871.png)
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether
Übersicht
Beschreibung
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether is a heterocyclic compound that contains a pyridine ring substituted with an ethoxy group, a furyl ring with a bromine atom, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This step can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the Furyl Ring: The furyl ring can be introduced through a bromination reaction, where a furan derivative is treated with a brominating agent.
Coupling with Pyridine: The final step involves coupling the brominated furyl derivative with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-bromo-2-furyl)-2-cyanoacrylic acid
- 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this structural feature.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2-ethoxypyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-2-18-12-8(4-3-7-15-12)13-16-11(17-20-13)9-5-6-10(14)19-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKQDFWQOFHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
![1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-FLUOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![3'-(4-CHLOROPHENYL)-1-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328824.png)
![1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B4328827.png)
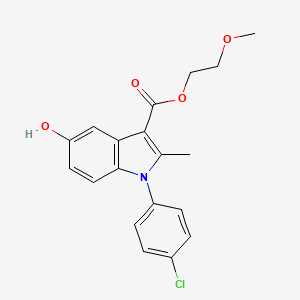
![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
![2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4328845.png)
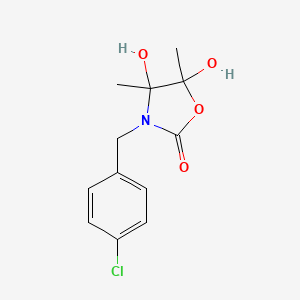
![[4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate](/img/structure/B4328855.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4328856.png)
